1-Decylpyridinium
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Overview
Description
1-Decylpyridinium is a quaternary ammonium compound characterized by a pyridinium ring substituted with a decyl group. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications due to its antimicrobial activity.
Preparation Methods
1-Decylpyridinium can be synthesized through the alkylation of pyridine with decyl chloride. The reaction typically involves refluxing pyridine with decyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified to obtain the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
1-Decylpyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-Decylpyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and biofilm disruption.
Medicine: It is explored for its potential use in antimicrobial formulations and disinfectants.
Mechanism of Action
The antimicrobial activity of 1-Decylpyridinium is primarily due to its ability to disrupt microbial cell membranes. The decyl group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This compound targets the cell membrane, leading to the leakage of cellular contents and inhibition of essential cellular processes .
Comparison with Similar Compounds
1-Decylpyridinium is similar to other quaternary ammonium compounds such as:
Cetylpyridinium: Known for its use in oral care products.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Properties
IUPAC Name |
1-decylpyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMBELVKZWEQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275727 |
Source
|
Record name | 1-decylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46746-05-8 |
Source
|
Record name | 1-decylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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